molecular formula C21H28ClN3O8 B13601614 5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride

5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride

Cat. No.: B13601614
M. Wt: 485.9 g/mol
InChI Key: BHDMUWYMFJLPDV-UHFFFAOYSA-N
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Description

5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride is a complex organic compound that features multiple functional groups, including an amino group, ether linkages, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the isoindole-1,3-dione core, followed by the introduction of the piperidine ring and the attachment of the polyether chain. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole-1,3-dione moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for therapeutic applications, such as in the treatment of diseases where its specific functional groups interact with biological targets.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrobromide

Uniqueness

The uniqueness of 5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H28ClN3O8

Molecular Weight

485.9 g/mol

IUPAC Name

5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C21H27N3O8.ClH/c22-5-6-29-7-8-30-9-10-31-11-12-32-14-1-2-15-16(13-14)21(28)24(20(15)27)17-3-4-18(25)23-19(17)26;/h1-2,13,17H,3-12,22H2,(H,23,25,26);1H

InChI Key

BHDMUWYMFJLPDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCN.Cl

Origin of Product

United States

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